

Methacrolein: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methacrolein**

Cat. No.: **B123484**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **methacrolein**, a significant α,β -unsaturated aldehyde with diverse applications and important toxicological properties. This document covers its fundamental chemical and physical characteristics, synthesis methodologies, and an exploration of its biological effects, with a focus on experimental procedures and molecular pathways.

Core Chemical and Physical Properties

Methacrolein, systematically named 2-methylprop-2-enal, is a volatile and flammable liquid.[\[1\]](#) [\[2\]](#) Its core identifiers and physicochemical properties are summarized below for easy reference.

Property	Value	Reference(s)
CAS Number	78-85-3	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₆ O	[1] [3] [5]
Molecular Weight	70.09 g/mol	[1] [6] [7]
Appearance	Colorless to pale yellow liquid with a pungent odor	[1]
Density	0.847 g/cm ³ at 20°C	[2]
Boiling Point	68-70 °C	
Melting Point	-81 °C	[2]
Flash Point	-15 °C (closed cup)	[8]
Solubility	Miscible with water, ethanol, and ether	[1]
Vapor Pressure	121 mmHg at 20 °C	
Vapor Density	2.4 (air = 1)	[1]

Synthesis of Methacrolein

Methacrolein is primarily synthesized through two main industrial routes: the oxidation of isobutylene or its derivatives and the condensation of propionaldehyde with formaldehyde.[\[9\]](#) [\[10\]](#)[\[11\]](#) The latter, often proceeding via a Mannich reaction, is a notable example of C-C bond formation in industrial chemistry.[\[10\]](#)[\[12\]](#)[\[13\]](#)

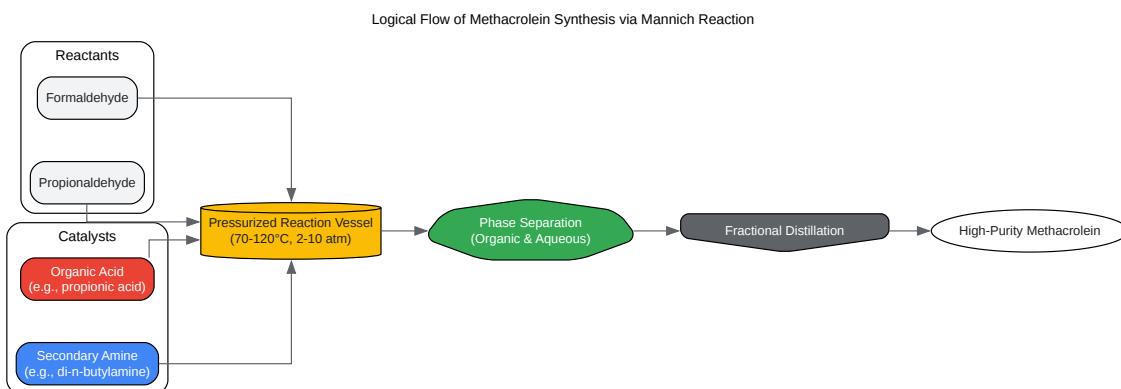
Synthesis via Mannich Reaction

The synthesis of **methacrolein** from propionaldehyde and formaldehyde catalyzed by a secondary amine and an organic acid is a high-yield process.[\[10\]](#)[\[12\]](#)

Experimental Protocol: Synthesis of **Methacrolein** via Mannich Reaction

This protocol is based on the principles described in the literature.[\[10\]](#)[\[12\]](#)

Materials:


- Propionaldehyde
- Aqueous formaldehyde solution (e.g., 37%)
- Secondary amine catalyst (e.g., di-n-butylamine)
- Organic acid co-catalyst (e.g., propionic acid or acetic acid)
- Nitrogen gas
- Pressure vessel equipped with a stirrer and cooling system

Procedure:

- In a pressure vessel under a nitrogen atmosphere, mix propionaldehyde, the organic acid, and the aqueous formaldehyde solution.
- While cooling and vigorously stirring, add the secondary amine to the mixture over a period of approximately 30 minutes.
- Heat the reaction mixture to the desired conversion temperature (typically between 70°C and 120°C) and maintain the pressure between 2 and 10 atmospheres.[\[12\]](#)
- Allow the reaction to proceed for 30 to 120 minutes until completion.
- Cool the reaction mixture, which will separate into an organic and an aqueous phase.
- Isolate the organic phase and purify the **methacrolein** by fractional distillation.

Expected Outcome:

This process can yield **methacrolein** with a purity of over 99% and a yield of more than 96% with respect to the initial propionaldehyde.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Logical Flow of **Methacrolein** Synthesis via Mannich Reaction.

Synthesis via Oxidation of Isobutylene

Another significant industrial method for **methacrolein** production is the catalytic oxidation of isobutylene.[9][14][15] This process typically involves passing a mixture of isobutylene and oxygen over a mixed metal oxide catalyst at elevated temperatures.[15]

Biological Effects and Toxicology

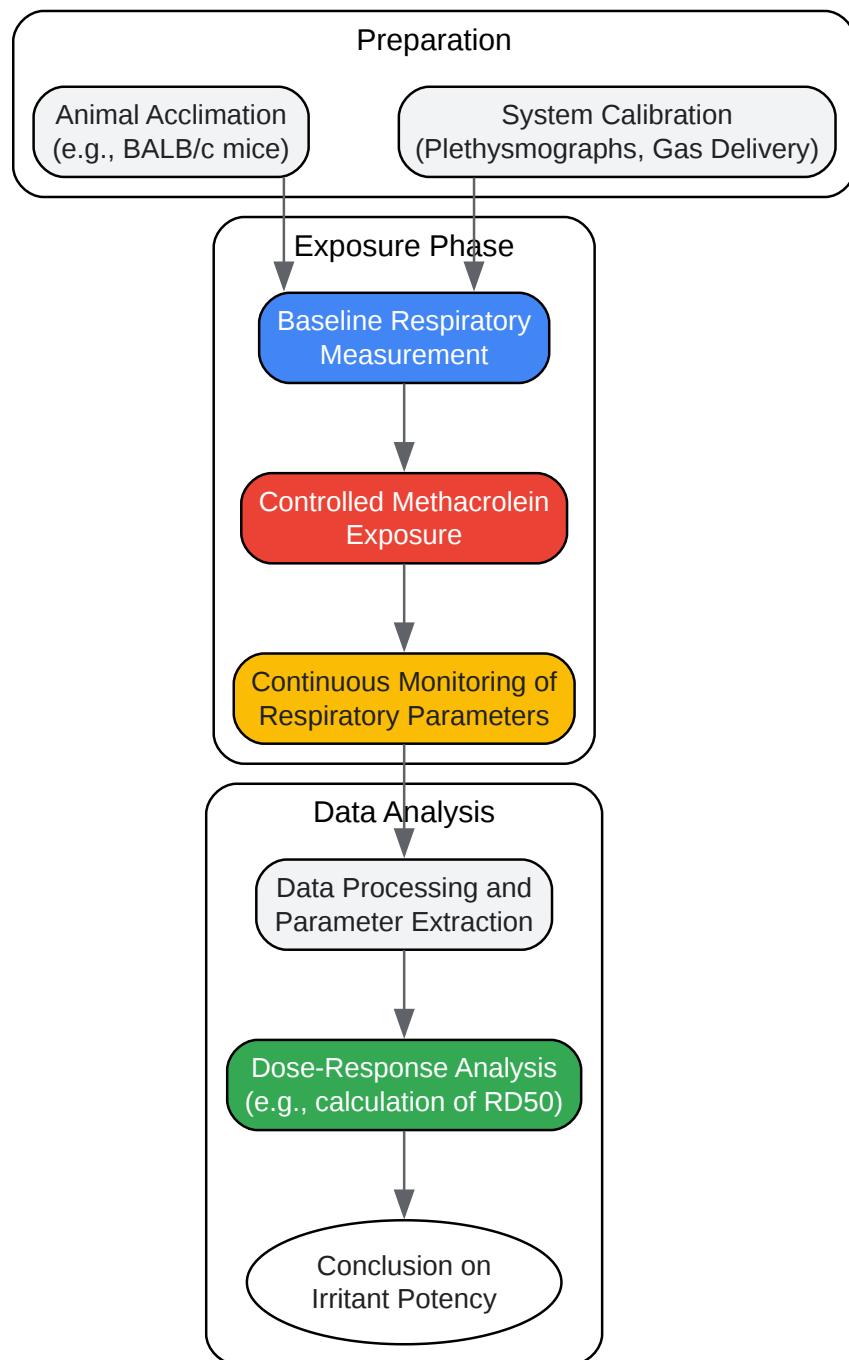
Methacrolein is a known irritant, particularly to the respiratory tract, eyes, and skin.[2][8][16] Its high reactivity as an α,β -unsaturated aldehyde contributes to its toxic effects.

Respiratory Tract Irritation

Studies in animal models have demonstrated that acute inhalation exposure to **methacrolein** causes sensory irritation of the upper respiratory tract, leading to a concentration-dependent decrease in respiratory rate.[16]

Experimental Protocol: Assessment of Respiratory Irritation in Mice

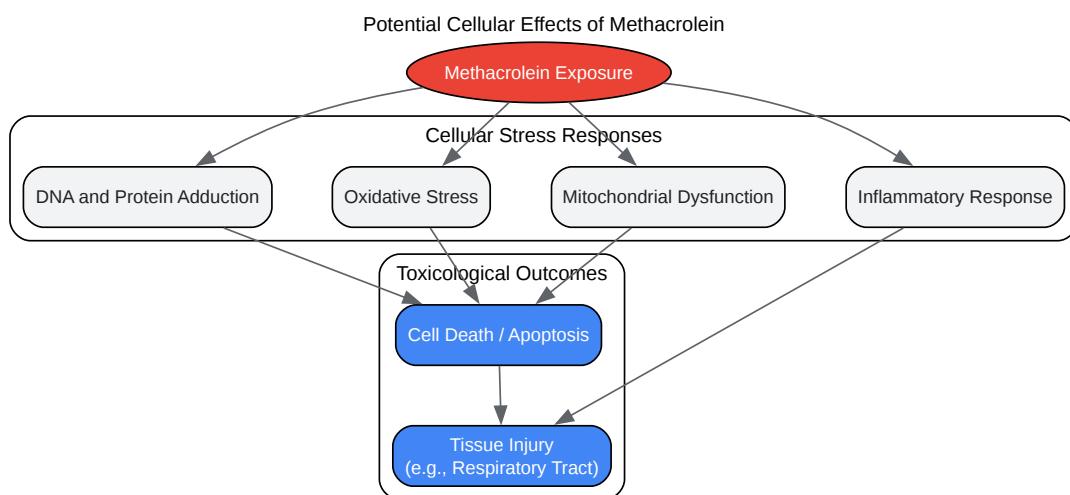
This protocol is a summary of the methodology described for evaluating the respiratory effects of airborne **methacrolein** exposure in mice.[16]


Materials and Equipment:

- Male BALB/c mice
- Whole-body plethysmographs
- Exposure chamber
- **Methacrolein** gas generation and delivery system
- Airflow and pressure transducers
- Data acquisition system

Procedure:

- Place individual mice in whole-body plethysmographs to monitor respiratory parameters.
- Introduce a controlled concentration of **methacrolein** vapor into the exposure chamber.
- Continuously record respiratory parameters, including respiratory rate and tidal volume, before, during, and after exposure.
- Analyze the data to determine the concentration-dependent effects on respiratory function. The concentration that reduces the respiratory rate by 50% (RD50) is a key endpoint.


Experimental Workflow for Assessing Methacrolein Respiratory Toxicity

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Assessing **Methacrolein** Respiratory Toxicity.

Potential Signaling Pathways in Methacrolein Toxicity

While the specific molecular signaling pathways triggered by **methacrolein** are not extensively detailed in the current literature, its structural similarity to acrolein, a well-studied toxicant, suggests potential overlaps in their mechanisms of action. Acrolein is known to induce a variety of cellular stress responses.[17] It is plausible that **methacrolein** may activate similar pathways.

[Click to download full resolution via product page](#)

Caption: Potential Cellular Effects of **Methacrolein**.

Applications in Research and Industry

The primary industrial application of **methacrolein** is in the manufacturing of polymers and synthetic resins.[2] In a research context, it is utilized in studies on atmospheric chemistry, as it

is an oxidation product of isoprene, and in toxicological research to understand the effects of unsaturated aldehydes.[\[18\]](#) It also serves as an intermediate in the synthesis of other chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methacrolein | C4H6O | CID 6562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methacrolein - Wikipedia [en.wikipedia.org]
- 3. Methacrolein [webbook.nist.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Methacrolein | 78-85-3 [chemicalbook.com]
- 6. Methacrolein (CAS 78-85-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Methacrolein, 90%, stabilized | Fisher Scientific [fishersci.ca]
- 8. chemicalbook.com [chemicalbook.com]
- 9. US4558154A - Oxidation of isobutylene oxide to methacrylic acid and methacrolein - Google Patents [patents.google.com]
- 10. Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. US4283564A - Process for preparing methacrolein - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2003002492A1 - Method for producing methacrolein from isobutane - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Effects of methacrolein on the respiratory tract in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-甲基丙烯醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Methacrolein: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123484#methacrolein-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com